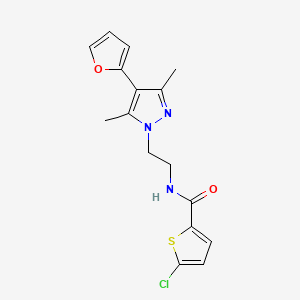
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives, including the specified chemical compound, highlights a focus on developing agents with potential antimicrobial activities. These compounds, characterized by their structural elements such as the pyrazole, oxadiazole, and benzofuran moieties, have been synthesized and screened for their antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria and fungi. This research underlines the importance of these compounds in the exploration of new antimicrobial agents, given the ongoing challenge of antibiotic resistance (Siddiqui et al., 2013).
Antibacterial and Antifungal Screening
Further studies have expanded on the antimicrobial potential of compounds bearing the benzofuran and pyrazole units. These studies encompass the synthesis of derivatives and their in vitro screening for activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The synthesis approach and the biological evaluations suggest a promising avenue for the development of new therapeutic agents aimed at combating infections caused by resistant strains of bacteria (Idrees et al., 2020).
Antitubercular Activity
Another dimension of research involves the design and synthesis of benzofuran and benzo[d]isothiazole derivatives for the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme in the bacterial DNA replication process. This research highlights the potential of these compounds in the treatment of tuberculosis, offering a new approach to tackling this persistent global health issue. The compounds were subjected to various assays to evaluate their efficacy against the tuberculosis bacterium, showing significant promise as inhibitors of bacterial growth (Reddy et al., 2014).
Exploration of Anti-influenza Activity
In the realm of antiviral research, benzamide-based derivatives have been synthesized and evaluated for their activity against the influenza A virus (H5N1 subtype), commonly known as bird flu. This work demonstrates the potential utility of these compounds in the development of new antiviral drugs, especially in the context of emerging and re-emerging viral threats. The study identified several compounds with significant antiviral activities, offering insights into the design of future antiviral agents (Hebishy et al., 2020).
Antioxidant Evaluation
Research has also delved into the antioxidant properties of certain 1,3,4-oxadiazole derivatives, highlighting the relevance of these compounds in mitigating oxidative stress. Oxidative stress is implicated in various chronic diseases, and the antioxidant capabilities of these compounds could have therapeutic implications. The study emphasizes the potential health benefits of these derivatives beyond their antimicrobial and antiviral activities (Bondock et al., 2016).
特性
IUPAC Name |
N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10(2)22-8-7-12(21-22)16-19-20-17(25-16)18-15(23)14-9-11-5-3-4-6-13(11)24-14/h3-10H,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBRHQDWXGMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
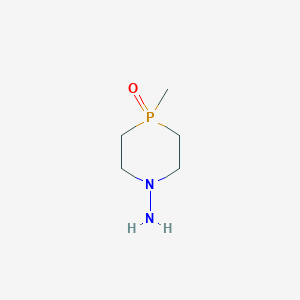
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)
![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
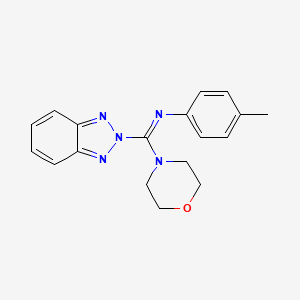
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)
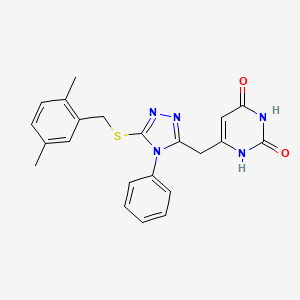

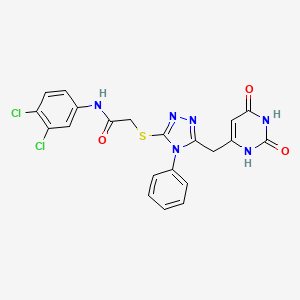
![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
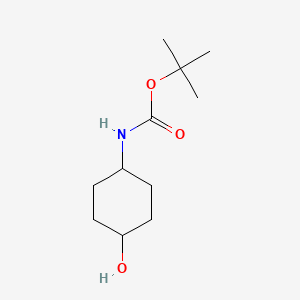
![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)
